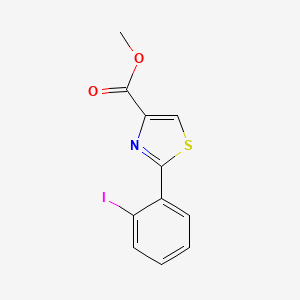

Methyl 2-(2-Iodophenyl)thiazole-4-carboxylate

Description

Methyl 2-(2-Iodophenyl)thiazole-4-carboxylate (AVX420) is a thiazole-based small molecule inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in inflammatory and oncogenic pathways. Structurally, it features a thiazole ring substituted with a 2-iodophenyl group at position 2 and a methyl ester at position 4. This compound exhibits selective cytotoxicity in hematological cancers, with an average IC50 of 8.5 µM in blood cancer cell lines, significantly lower than its IC50 in solid tumors (19.5 µM) . Its mechanism involves disrupting lipid signaling pathways, making it a candidate for anti-inflammatory and anti-cancer therapies.

Properties

Molecular Formula |

C11H8INO2S |

|---|---|

Molecular Weight |

345.16 g/mol |

IUPAC Name |

methyl 2-(2-iodophenyl)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C11H8INO2S/c1-15-11(14)9-6-16-10(13-9)7-4-2-3-5-8(7)12/h2-6H,1H3 |

InChI Key |

HVOPYMMLJKPXTN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CSC(=N1)C2=CC=CC=C2I |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 2-(2-Iodophenyl)thiazole-4-carboxylate typically involves the reaction of 2-iodoaniline with α-bromoacetyl bromide to form an intermediate, which is then cyclized with thiourea to yield the thiazole ring. The final step involves esterification with methanol to produce the methyl ester . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Key Reaction Pathway:

| Step | Reagents/Conditions | Intermediate/Product |

|---|---|---|

| 1 | Bromotrichloromethane, DBU, EtOAc, reflux | α-Bromoacetyl intermediate |

| 2 | Thiosemicarbazide, phenacyl bromide | Thiazole ring formation |

| 3 | Purification via flash chromatography | Final product isolation |

This method achieves a 75% yield under optimized conditions . Alternative routes utilize ethyl bromopyruvate as a cyclizing agent, forming the thiazole core through condensation with thiourea derivatives.

Substitution Reactions

The iodine atom at the 2-phenyl position and the methyl ester group are key sites for substitution:

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

-

Iodine Replacement : The electron-withdrawing thiazole ring activates the iodophenyl group for displacement.

Ester Hydrolysis

-

The methyl ester undergoes hydrolysis under acidic or basic conditions:

Thiazole Ring Oxidation

-

Treatment with H<sub>2</sub>O<sub>2</sub> or mCPBA oxidizes the thiazole sulfur to sulfoxide or sulfone derivatives .

-

Conditions : 0°C to rt, 2–4 hours, CH<sub>2</sub>Cl<sub>2</sub> solvent.

-

Side-Chain Modifications

-

Bromination : Electrophilic bromination at the thiazole 5-position using NBS (AIBN initiator) yields 5-bromo derivatives .

-

Amide Formation : The ester group reacts with hydrazines to form hydrazides, enabling further condensation into thiosemicarbazones .

Cross-Coupling Reactions

The iodine substituent participates in palladium-catalyzed couplings:

Condensation and Cycloaddition

-

Thiosemicarbazone Formation : Reaction with thiosemicarbazide produces hydrazinyl-thiazole hybrids, which exhibit enhanced biological activity .

-

1,3-Dipolar Cycloaddition : The nitrile imine intermediate (generated from hydrazides) reacts with dipolarophiles to form pyrazole-thiazole conjugates .

Stability and Reaction Monitoring

-

HPLC–MS Analysis : Real-time monitoring confirms intermediate formation (e.g., thiocyanogen adducts) during synthesis .

-

NMR Characterization : Distinct <sup>1</sup>H NMR shifts (e.g., δ 7.91 ppm for NH<sub>2</sub> protons) verify reaction progression .

Table 2: Substitution Reactivity

| Position | Reactivity | Example Reaction |

|---|---|---|

| 2-Iodophenyl | High (S<sub>N</sub>Ar) | Suzuki coupling |

| 4-COOCH<sub>3</sub> | Moderate | Hydrolysis to COOH |

Scientific Research Applications

Methyl 2-(2-Iodophenyl)thiazole-4-carboxylate has been explored for various scientific research applications:

Medicinal Chemistry: It has potential as a lead compound for developing new drugs with antimicrobial, antifungal, and anticancer activities.

Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions involving thiazole derivatives.

Material Science: It may be used in the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-Iodophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or activation of biological pathways. The iodophenyl group enhances the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Structural and Electronic Properties

The electronic and steric effects of substituents critically influence the bioactivity of thiazole derivatives:

- Its bulky iodophenyl group may reduce solubility but increase membrane permeability .

- Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate : The nitro group stabilizes the hydrazinyl moiety, reducing the HOMO-LUMO gap (3.5 eV estimated) and extending conjugation, which enhances electronic delocalization .

- Methyl 2-phenylthiazole-4-carboxylate : Lacking iodine, this simpler derivative shows reduced steric hindrance, likely improving solubility but diminishing target affinity compared to AVX420 .

Substituent Effects on Pharmacokinetics

- Electron-Withdrawing Groups (e.g., Iodo, Nitro): Improve target binding but may reduce metabolic stability. AVX420’s iodine increases half-life compared to non-halogenated analogs .

- Alkyl Chains (e.g., Octylphenoxy): Enhance lipophilicity and membrane penetration, as seen in GK470’s superior cellular uptake .

- Amino Groups: Increase solubility and hydrogen-bonding capacity, critical for anti-TB activity .

Biological Activity

Methyl 2-(2-Iodophenyl)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and antiviral properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen. The presence of the iodine atom on the phenyl ring enhances its biological activity by increasing lipophilicity and potential interactions with biological targets.

Anticancer Activity

Numerous studies have investigated the anticancer properties of thiazole derivatives, including this compound.

Case Studies

- Inhibition of Tumor Cell Growth : Research has shown that derivatives of thiazoles exhibit potent cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values ranging from 0.1 to 0.5 µM against human liver hepatocellular carcinoma (HepG2) and other cancer cells .

- Mechanism of Action : The mechanism involves inhibition of tubulin polymerization, leading to cell cycle arrest at the G(2)/M phase and subsequent apoptosis in cancer cells .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 0.06 | NCI-H522 (lung) |

| Compound B | 0.1 | MCF7 (breast) |

| This compound | ~0.5 | HepG2 (liver) |

Antimicrobial Activity

Thiazole derivatives have also shown promising antimicrobial activity against various pathogens.

Research Findings

- Broad-Spectrum Activity : Studies indicate that thiazole compounds exhibit antimicrobial effects against bacteria and fungi, including Candida species . The structural modifications in compounds like this compound enhance their efficacy.

- Mechanism : The antimicrobial action is believed to stem from the disruption of microbial cell membranes and interference with metabolic pathways .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 10 µg/mL |

| Escherichia coli | 5 µg/mL |

| Staphylococcus aureus | 15 µg/mL |

Antiviral Activity

The antiviral potential of thiazole derivatives has been explored, particularly in targeting flaviviruses.

Key Findings

- Inhibition of Viral Replication : this compound has been tested for its ability to inhibit viral replication in cellular assays, showing promising results against viruses such as dengue and yellow fever .

- Selectivity Index : The selectivity index (SI) for some thiazole derivatives has been reported to be high, indicating low cytotoxicity while effectively inhibiting viral replication .

| Virus | EC50 (µM) | SI Value |

|---|---|---|

| Dengue virus | 20 | 10 |

| Yellow fever virus | 15 | 12 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(2-Iodophenyl)thiazole-4-carboxylate, and how can reaction conditions be optimized?

- The synthesis of thiazole-4-carboxylate derivatives typically involves cyclization reactions between substituted thioureas and α-halo ketones or esters. For example, methyl 2-aminothiazole-4-carboxylate derivatives are synthesized via Hantzsch thiazole synthesis under reflux in ethanol or methanol . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and catalysts (e.g., triethylamine) to improve yields. The iodine substituent on the phenyl ring may require protection/deprotection strategies to avoid undesired side reactions .

Q. How can structural confirmation of this compound be achieved?

- Spectroscopic methods :

- ¹H/¹³C NMR : Characteristic signals for the thiazole ring (e.g., C4-carboxylate at ~165 ppm in ¹³C NMR) and the iodophenyl group (aromatic protons at 7.0–8.5 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm deviation .

II. Advanced Research Questions

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for thiazole-4-carboxylate derivatives in biological assays?

- Substituent variation : Replace the 2-iodophenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess electronic effects on bioactivity. For example, methyl 2-(4-nitrophenyl)thiazole-4-carboxylate showed altered binding affinity in enzyme assays compared to iodophenyl analogs .

- Bioisosteric replacement : Substitute the thiazole core with oxazole or imidazole to evaluate scaffold specificity .

- Docking studies : Use software like AutoDock to model interactions with targets (e.g., β-ketoacyl-ACP synthase in M. tuberculosis) .

Q. How can contradictions between in vitro enzyme inhibition and whole-cell activity be resolved?

- Case study : Methyl 2-amino-5-benzylthiazole-4-carboxylate inhibited M. tuberculosis H37Rv at 0.06 µg/mL (MIC) but showed no activity against the enzyme mtFabH, suggesting off-target effects or prodrug activation .

- Experimental approaches :

- Permeability assays : Measure compound uptake using LC-MS/MS in bacterial lysates.

- Metabolite profiling : Identify intracellular metabolites via HPLC or MALDI-TOF to detect active forms .

Q. What methodologies are suitable for evaluating the anti-inflammatory potential of this compound?

- In vitro : Inhibit Group IVA cytosolic phospholipase A2 (GIVA cPLA2) using mixed micelle assays. Methyl 2-(2-acetyl)thiazole-4-carboxylate analogs demonstrated IC₅₀ values <300 nM in vesicle-based assays .

- In vivo : Use murine models of inflammation (e.g., carrageenan-induced paw edema) to assess dose-dependent reduction in prostaglandin E2 (PGE2) levels .

III. Data Analysis and Interpretation

Q. How should researchers address low reproducibility in crystallographic data for thiazole derivatives?

- Refinement protocols : Use SHELXL with TWIN/BASF commands to correct for twinning or disorder in the iodophenyl moiety .

- Validation tools : Check R-factors (<5% discrepancy) and ADPs (anisotropic displacement parameters) using PLATON or CCDC Mercury .

Q. What computational tools can predict metabolic stability of this compound?

- Software :

- SwissADME : Predicts CYP450 metabolism and bioavailability risks (e.g., iodine may reduce hepatic stability) .

- MetaSite : Identifies potential metabolic hotspots (e.g., ester hydrolysis or deiodination) .

IV. Key Challenges and Solutions

Q. How can researchers mitigate toxicity risks associated with the iodine substituent?

- Deiodination studies : Monitor iodine release in vitro (e.g., ICP-MS) and substitute with fluorine for improved safety .

- Toxicity screening : Use zebrafish embryos or HEK293 cell lines to assess acute toxicity (LC₅₀) and mitochondrial dysfunction .

Q. What are the limitations of current synthetic methods for scaling up this compound?

- Challenge : Low yields (<40%) in cyclization steps due to steric hindrance from the 2-iodophenyl group.

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.